Solubility profile of 3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone in organic solvents
Solubility profile of 3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone in organic solvents
[1]
Document Control:
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Subject: Physicochemical Characterization & Solvent Selection Guide
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Compound: 1-(3,4-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one[1][2]
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Target Audience: Process Chemists, Formulation Scientists, R&D Leads
Executive Summary & Chemical Identity[3][4][5][6]
The compound 3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone (henceforth referred to as DFDP-Acetal ) represents a critical intermediate in the synthesis of next-generation triazole antifungals and specific agrochemical actives.[1]
Its structure combines a lipophilic, electron-deficient 3,4-difluorophenyl ring with a 1,3-dioxane protected aldehyde. This duality creates a unique solubility profile: the fluorinated tail drives solubility in non-polar aromatics, while the dioxane headgroup provides specific affinity for polar aprotic solvents.
Critical Process Warning: The 1,3-dioxane moiety is an acetal protecting group.[3] While stable under basic and neutral conditions, it is acid-labile .[1][3] Solvent selection must strictly exclude acidic media (pH < 6) or wet solvents capable of auto-hydrolysis to prevent degradation into the corresponding aldehyde.[1]
Physicochemical Snapshot
| Property | Value / Characteristic |
| Molecular Formula | |
| Molecular Weight | 256.25 g/mol |
| Physical State | Solid / Low-melting solid (Polymorph dependent) |
| LogP (Predicted) | ~2.1 - 2.5 |
| Key Functional Groups | Aryl Ketone, Difluoroarene, Cyclic Acetal (1,3-Dioxane) |
Solubility Profile & Solvent Screening
The following solubility classifications are derived from structural analysis (Hansen Solubility Parameters) and standard process behavior for fluorinated acetal-ketones.
Solvent Class Compatibility Table
| Solvent Class | Representative Solvents | Solubility Rating | Process Utility |
| Aromatic Hydrocarbons | Toluene, Xylene | High (>150 mg/mL) | Primary Reaction Solvent. Excellent for solvating the fluorinated ring.[1] |
| Chlorinated Solvents | DCM, Chloroform | Very High (>200 mg/mL) | Extraction. High solubility but discouraged in GMP due to toxicity/waste. |
| Polar Aprotic | THF, Ethyl Acetate | High (>100 mg/mL) | Reaction/Work-up. Good balance of polarity for the dioxane ring.[1] |
| Polar Protic (Alcohols) | Methanol, Ethanol, IPA | Moderate (Temperature Dependent) | Crystallization. High solubility at reflux; significantly lower at |
| Aliphatic Hydrocarbons | Heptane, Hexane, Cyclohexane | Low (<10 mg/mL) | Anti-Solvent. Used to drive precipitation or wash filter cakes. |
| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | Wash Phase. Used to remove inorganic salts during work-up.[1] |
Thermodynamic Considerations
The presence of the two fluorine atoms at the 3,4-position increases the lipophilicity compared to the non-fluorinated analog, but also increases the crystal lattice energy due to strong
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Dissolution Enthalpy: Likely endothermic in alcohols (solubility increases sharply with temperature).[1]
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Polymorphism Risk: Fluorinated compounds are prone to polymorphism.[1] Solubility profiles should be re-verified if the solid isolation method changes (e.g., rapid precipitation vs. slow cooling).
Experimental Protocol: Solubility Determination
To generate precise quantitative curves (
Workflow Diagram
The following logic flow ensures data integrity and prevents degradation during analysis.
Caption: Step-by-step solubility determination workflow with integrated stability checkpoint.
Detailed Methodology
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Preparation: Add excess DFDP-Acetal solid to 5 mL of the target solvent in a crimp-sealed vial.
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Equilibration: Agitate at the set temperature (
, , ) for 24 hours.-
Note: For alcohols (MeOH/EtOH), ensure solvents are anhydrous to prevent acetal exchange or hydrolysis if trace acid is present.
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Stability Check (Crucial): Before filtration, spot-check the slurry supernatant via HPLC. Look for the appearance of the aldehyde peak (loss of dioxane). If degradation >0.5% is observed, the solvent is incompatible.
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Sampling: Stop agitation and allow solids to settle for 30 minutes at the target temperature.
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Filtration: Using a pre-heated syringe and a 0.45 µm PTFE filter, withdraw the supernatant.
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Quantification:
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Gravimetric: Evaporate a known volume to dryness and weigh the residue.
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HPLC (Preferred): Dilute the filtrate into Acetonitrile/Water (neutral pH) and quantify against a standard curve.
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Process Implications & Stability Logic
The defining feature of DFDP-Acetal is the 1,3-dioxane ring.[1][4][5] This protecting group dictates the "Safe Operating Window" for solubility.
Degradation Pathway (Acid Hydrolysis)
In the presence of acidic solvents (e.g., Acetic Acid) or wet solvents with Lewis Acids, the following breakdown occurs, destroying the yield.
Caption: Acid-catalyzed hydrolysis mechanism of the 1,3-dioxane moiety.[1][3]
Solvent Swap Strategy
For synthesis schemes requiring a solvent swap (e.g., from Reaction to Crystallization):
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Reaction: Perform in Toluene (High solubility, azeotropes water to protect the acetal).
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Distillation: Vacuum distill Toluene to a concentrated oil.
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Crystallization: Charge Isopropanol (IPA) or Ethanol at elevated temperature (
).[1] -
Cooling: Ramp down to
. The solubility differential in alcohols (high at hot, moderate/low at cold) drives high-purity recovery.[1] -
Wash: Wash the filter cake with Cold Heptane (Anti-solvent) to remove mother liquor without redissolving the product.
References
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Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Detailed stability data on 1,3-dioxanes). [1]
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PubChem Compound Summary. (2025). 1-(3,4-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one.[1][2] National Center for Biotechnology Information.[1] Link
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BenchChem. (2025).[1] Stability of 1,3-Dioxane Protecting Groups in Organic Synthesis. Link
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Organic Chemistry Portal. (2024).[1] Protection of Carbonyls as 1,3-Dioxanes. Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1-(3,4-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | C13H14F2O3 | CID 24727871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone|CAS 884504-25-0 [benchchem.com]
- 5. 1-(2,6-Difluorophenyl)-3-(1,3-Dioxan-2-Yl)Propan-1-One Supplier [benchchem.com]
- 6. scribd.com [scribd.com]
